Propan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyrimidine moiety fused with a tetrahydrobenzothiophene ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the tetrahydrobenzothiophene ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other triazolopyrimidine derivatives and tetrahydrobenzothiophene analogs. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has a similar triazolopyrimidine core but lacks the tetrahydrobenzothiophene ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different fused ring system but exhibit similar enzyme inhibitory activities.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N5O3S/c1-10(2)27-18(26)15-12-6-4-5-7-14(12)28-17(15)23-16(25)13-8-11(3)22-19-20-9-21-24(13)19/h8-10H,4-7H2,1-3H3,(H,23,25) |
InChI Key |
DIRVEEHPGIEQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C |
Origin of Product |
United States |
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